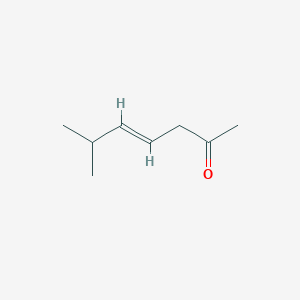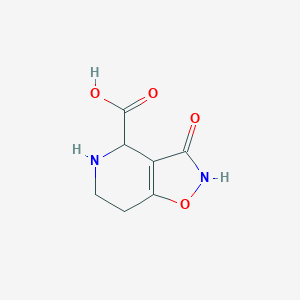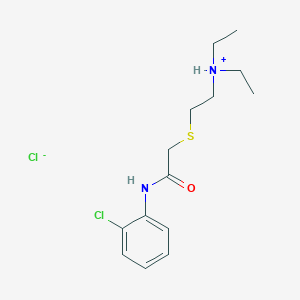
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride, also known as Cetamolol hydrochloride, is a beta-blocker that is used in scientific research for its ability to block the effects of adrenaline and noradrenaline on beta receptors in the heart and blood vessels. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism Of Action
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride works by blocking the effects of adrenaline and noradrenaline on beta receptors in the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and the workload of the heart. 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride also has some antiarrhythmic effects, which may be beneficial in the treatment of certain arrhythmias.
Biochemical And Physiological Effects
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has a number of biochemical and physiological effects, including a decrease in heart rate, blood pressure, and the workload of the heart. This compound also has some antiarrhythmic effects, which may be beneficial in the treatment of certain arrhythmias. 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has been shown to reduce the risk of myocardial infarction and stroke in patients with hypertension and other cardiovascular disorders.
Advantages And Limitations For Lab Experiments
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has a number of advantages for lab experiments, including its ability to selectively block beta receptors in the heart and blood vessels. This compound is also relatively easy to synthesize and has been extensively studied, which makes it a useful tool for investigating the role of beta receptors in cardiovascular physiology. However, there are also some limitations to using 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride in lab experiments, including its potential for off-target effects and the fact that it may not accurately reflect the effects of beta-blockers in humans.
Future Directions
There are a number of future directions for research on 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride, including investigating its effects on different types of beta receptors, exploring its potential for treating other cardiovascular disorders, and developing more selective beta-blockers that target specific beta receptors. Additionally, further studies are needed to determine the optimal dosage and administration of 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride in clinical settings, as well as its long-term safety and efficacy.
Synthesis Methods
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-diethylaminoethyl)acetamide with 2-mercaptoacetanilide in the presence of hydrochloric acid. This reaction yields 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride as a white crystalline powder with a melting point of 182-184°C.
Scientific Research Applications
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride is primarily used in scientific research to study the effects of beta-blockers on the cardiovascular system. This compound is often used in animal studies to investigate the role of beta receptors in regulating heart rate, blood pressure, and other physiological processes. 2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride hydrochloride has also been used in clinical trials to evaluate its efficacy in treating hypertension, angina, and other cardiovascular disorders.
properties
CAS RN |
101651-61-0 |
|---|---|
Product Name |
2'-Chloro-2-(2-(diethylamino)ethylthio)acetanilide hydrochloride |
Molecular Formula |
C14H22Cl2N2OS |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2OS.ClH/c1-3-17(4-2)9-10-19-11-14(18)16-13-8-6-5-7-12(13)15;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H |
InChI Key |
AKCGZYLVQIZGMO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1Cl.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1Cl.[Cl-] |
synonyms |
2-[(2-chlorophenyl)carbamoylmethylsulfanyl]ethyl-diethyl-azanium chlor ide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



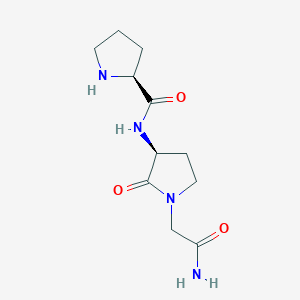

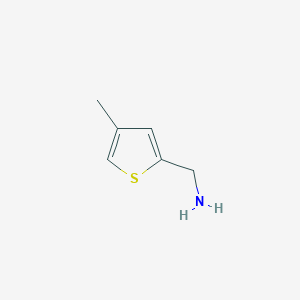
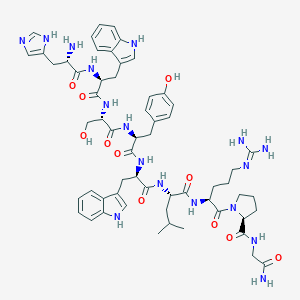
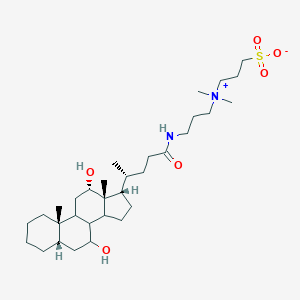
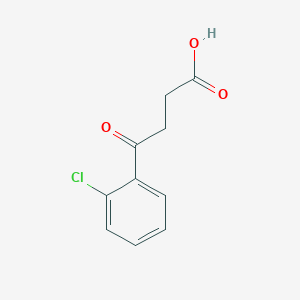

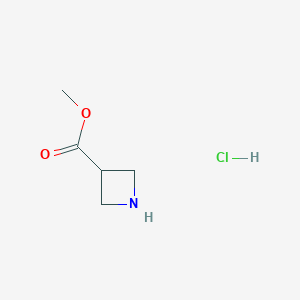
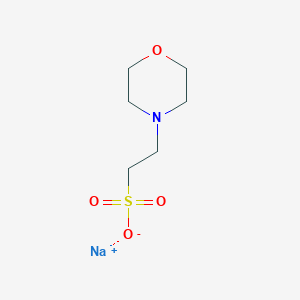
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
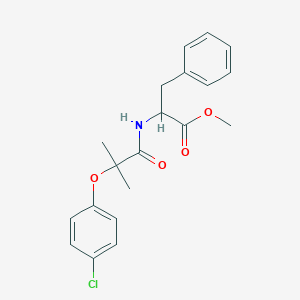
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
